molecular formula C11H10N2O B185670 1-Naphthohydrazide CAS No. 43038-45-5

1-Naphthohydrazide

Cat. No. B185670
Key on ui cas rn: 43038-45-5
M. Wt: 186.21 g/mol
InChI Key: VMFUMDXVTKTZQY-UHFFFAOYSA-N
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Patent
US04279982

Procedure details

A mixture of 21.5 g (0.116 mol) of methyl α-naphthoate, 50 ml of 80% water containing hydrazine, and 30 ml of methanol was refluxed for 3 hours and then the reaction mixture obtained was cooled to form crystals, which were recovered and washed with water to provide 19.0 g (yield 86%) of α-naphthoic acid hydrazide.
Quantity
21.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]([O:13]C)=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.O.[NH2:16][NH2:17]>CO>[C:1]1([C:11]([NH:16][NH2:17])=[O:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
21.5 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture obtained
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
to form crystals, which
CUSTOM
Type
CUSTOM
Details
were recovered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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